molecular formula C12H18N2O2 B4037088 methyl [4-(diethylamino)phenyl]carbamate

methyl [4-(diethylamino)phenyl]carbamate

Cat. No.: B4037088
M. Wt: 222.28 g/mol
InChI Key: HDMCTFUAMMRRKE-UHFFFAOYSA-N
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Description

Methyl [4-(diethylamino)phenyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a diethylamino group. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Methyl [4-(diethylamino)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a drug or drug precursor.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [4-(diethylamino)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 4-(diethylamino)phenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reactants are combined in a reactor, and the reaction is carried out under optimized conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(diethylamino)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl [4-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl [4-(diethylamino)phenyl]carbamate
  • Phenyl [4-(diethylamino)phenyl]carbamate

Uniqueness

Methyl [4-(diethylamino)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl N-[4-(diethylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-6-10(7-9-11)13-12(15)16-3/h6-9H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMCTFUAMMRRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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